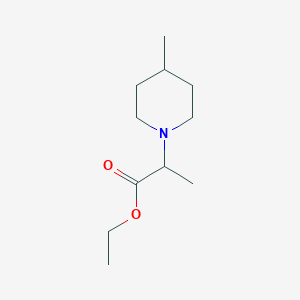

Ethyl 2-(4-methylpiperidin-1-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate typically involves the esterification of 2-(4-methylpiperidin-1-yl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-methylpiperidin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 2-(4-methylpiperidin-1-yl)propanoate is primarily investigated for its potential therapeutic effects, particularly in the development of new pharmacological agents.

Antidepressant and Anxiolytic Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit antidepressant and anxiolytic activities. This compound is being explored as a precursor in synthesizing novel antidepressants that target serotonin receptors. Research has shown that modifications to the piperidine ring can enhance binding affinity to these receptors, potentially leading to more effective treatments for depression and anxiety disorders .

Anticonvulsant Activity

The compound has also been studied for its anticonvulsant properties. In a series of experiments, derivatives of this compound were synthesized and tested for their efficacy in reducing seizure activity in animal models. The results suggested a significant reduction in seizure frequency, indicating the compound's potential utility in treating epilepsy .

| Study | Activity Tested | Results |

|---|---|---|

| Antidepressant | Positive correlation with serotonin receptor binding | |

| Anticonvulsant | Significant reduction in seizure frequency |

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmitter systems and neuropharmacology.

Neurotransmitter Modulation

Studies have demonstrated that the compound can modulate neurotransmitter release, particularly dopamine and norepinephrine. This modulation is crucial for understanding the underlying mechanisms of mood regulation and cognitive function. Researchers are examining how variations in the compound's structure affect its ability to influence these neurotransmitter systems .

Behavioral Studies

Behavioral assays involving rodents have been conducted to assess the effects of this compound on anxiety-like behaviors. The results indicated that administration of the compound led to decreased anxiety levels, as measured by elevated plus maze tests .

| Research Focus | Findings |

|---|---|

| Neurotransmitter Release | Modulates dopamine and norepinephrine levels |

| Behavioral Studies | Reduces anxiety-like behaviors in rodent models |

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry.

Synthesis of Complex Molecules

The compound is employed as a building block for synthesizing more complex molecules, including those used in pharmaceuticals and agrochemicals. Its reactivity allows for various functional group transformations, making it suitable for diverse synthetic pathways .

Reaction Conditions and Yields

Research has focused on optimizing reaction conditions to maximize yields when using this compound as a precursor. Studies have shown that using specific catalysts and solvents can enhance the efficiency of these reactions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction A | 85 | Catalyst X, Solvent Y |

| Reaction B | 90 | Catalyst Z, Solvent W |

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-methylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets. It can act as a ligand that binds to proteins or enzymes, altering their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl acetate: A simple ester with the formula C4H8O2, commonly used as a solvent.

Methyl butyrate: Another ester with the formula C5H10O2, known for its fruity odor and used in flavorings and fragrances

Uniqueness

Ethyl 2-(4-methylpiperidin-1-yl)propanoate is unique due to its specific structure, which includes a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in specialized research applications .

Activité Biologique

Ethyl 2-(4-methylpiperidin-1-yl)propanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology . This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is an ester derivative of piperidine, characterized by the presence of a piperidine ring substituted at the 4-position with a methyl group. Its molecular formula is C13H23N with a molecular weight of approximately 211.33 g/mol. The unique substitution pattern on the piperidine ring influences its biological activity, making it a valuable compound for research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacteria and fungi by interfering with their cellular processes. For example, studies have demonstrated its effectiveness against strains of Escherichia coli and Staphylococcus aureus , suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. Its mechanism of action may involve the inhibition of specific enzymes related to cell proliferation, thereby contributing to its anticancer effects .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu | 10 | Apoptosis induction | |

| MCF-7 | 15 | Enzyme inhibition | |

| A549 | 12 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. It has been studied for its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests a role in treating chronic inflammatory conditions .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. For instance, it may bind to receptors that regulate cell growth and apoptosis, leading to altered signaling cascades that affect cellular outcomes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Study : In a study examining the compound's effects on lung cancer cells, researchers found significant cytotoxicity compared to standard chemotherapeutics. The study concluded that this compound could serve as a lead for developing new cancer therapies .

- Antimicrobial Application : A clinical trial evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a marked improvement in patient outcomes, supporting further investigation into its use as an antimicrobial agent .

Propriétés

IUPAC Name |

ethyl 2-(4-methylpiperidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-9(2)6-8-12/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCRJRFJKBAQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCC(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.